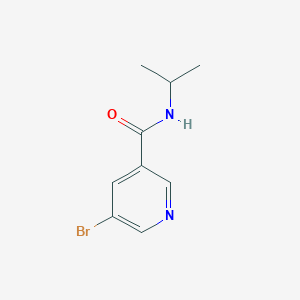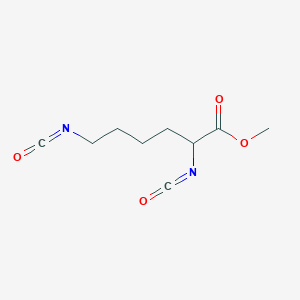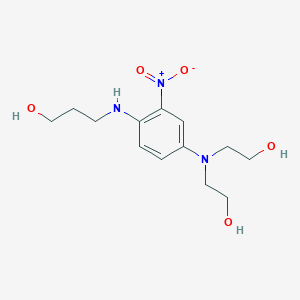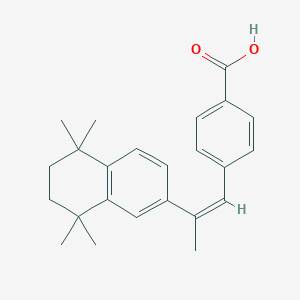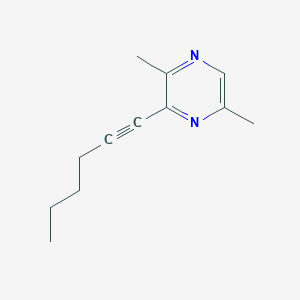
3-(Hex-1-YN-1-YL)-2,5-dimethylpyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Hex-1-YN-1-YL)-2,5-dimethylpyrazine is a chemical compound that belongs to the pyrazine family. It is a heterocyclic organic compound that contains a pyrazine ring. This compound is used in various scientific research applications due to its unique properties and structure.
Mecanismo De Acción
The mechanism of action of 3-(Hex-1-YN-1-YL)-2,5-dimethylpyrazine is not well understood. However, it is believed that this compound interacts with various receptors in the body and affects their function.
Efectos Bioquímicos Y Fisiológicos
3-(Hex-1-YN-1-YL)-2,5-dimethylpyrazine has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties and can help protect cells from oxidative damage. It has also been shown to have anti-inflammatory properties and can help reduce inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(Hex-1-YN-1-YL)-2,5-dimethylpyrazine in lab experiments include its unique structure and properties, its availability, and its ability to be easily synthesized. However, the limitations of using this compound include its potential toxicity and the need for proper handling and storage.
Direcciones Futuras
There are several future directions for the use of 3-(Hex-1-YN-1-YL)-2,5-dimethylpyrazine in scientific research. One direction is the development of new materials for electronic and optical applications. Another direction is the use of this compound in the development of new drugs for various diseases. Additionally, this compound can be used in the development of new catalysts for various chemical reactions.
Métodos De Síntesis
The synthesis of 3-(Hex-1-YN-1-YL)-2,5-dimethylpyrazine is carried out by the reaction of 2,5-dimethylpyrazine with 1-bromo-1-hexyne in the presence of a palladium catalyst. The reaction yields the desired product in good yields.
Aplicaciones Científicas De Investigación
3-(Hex-1-YN-1-YL)-2,5-dimethylpyrazine is used in various scientific research applications. It is used as a ligand in the synthesis of various metal complexes. It is also used as a building block in the synthesis of various organic compounds. This compound has been used in the development of new materials for electronic and optical applications.
Propiedades
Número CAS |
109191-81-3 |
|---|---|
Nombre del producto |
3-(Hex-1-YN-1-YL)-2,5-dimethylpyrazine |
Fórmula molecular |
C12H16N2 |
Peso molecular |
188.27 g/mol |
Nombre IUPAC |
3-hex-1-ynyl-2,5-dimethylpyrazine |
InChI |
InChI=1S/C12H16N2/c1-4-5-6-7-8-12-11(3)13-9-10(2)14-12/h9H,4-6H2,1-3H3 |
Clave InChI |
TXRSNNFYBGECLH-UHFFFAOYSA-N |
SMILES |
CCCCC#CC1=NC(=CN=C1C)C |
SMILES canónico |
CCCCC#CC1=NC(=CN=C1C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



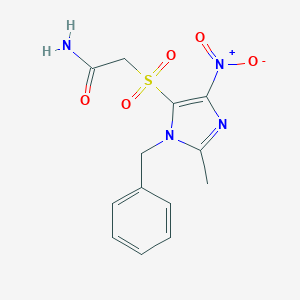
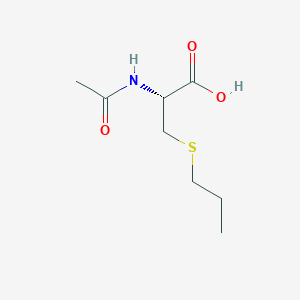
![4-[(3-Ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde](/img/structure/B27733.png)
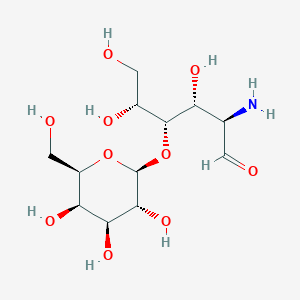
![3-[(Benzyloxy)amino]-N-[(benzyloxy)carbonyl]-L-alanine](/img/structure/B27740.png)
![(S)-[1-(Benzyloxy)-2-oxo-3-azetidinyl]carbamic acid benzyl ester](/img/structure/B27741.png)


